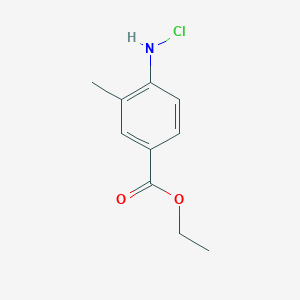![molecular formula C11H8Cl4N4O6 B14618818 N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-00-0](/img/structure/B14618818.png)
N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) is a synthetic organic compound characterized by the presence of a dinitrophenyl group and dichloroacetamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and dichloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The dinitrophenyl group can interact with proteins and other biomolecules, affecting their function and activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the dichloroacetamide moieties.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group and is used in similar analytical applications.
Uniqueness
N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) is unique due to the combination of dinitrophenyl and dichloroacetamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
58085-00-0 |
|---|---|
Formule moléculaire |
C11H8Cl4N4O6 |
Poids moléculaire |
434.0 g/mol |
Nom IUPAC |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2,4-dinitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H8Cl4N4O6/c12-7(13)10(20)16-9(17-11(21)8(14)15)5-2-1-4(18(22)23)3-6(5)19(24)25/h1-3,7-9H,(H,16,20)(H,17,21) |
Clé InChI |
HURICDZRMLHMON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


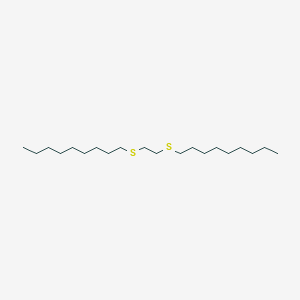

methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
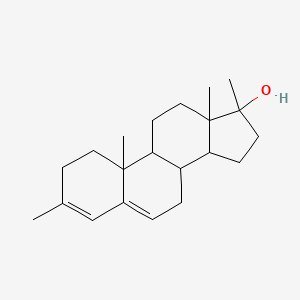
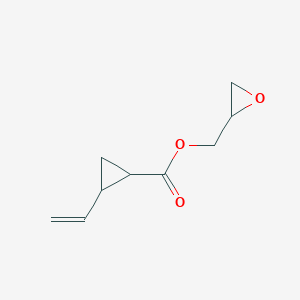

![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)


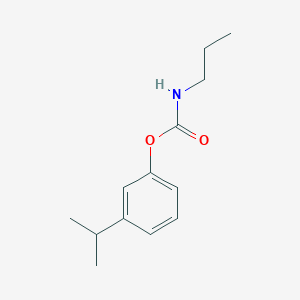
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
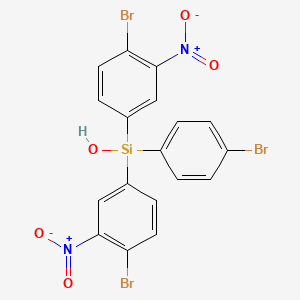
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
